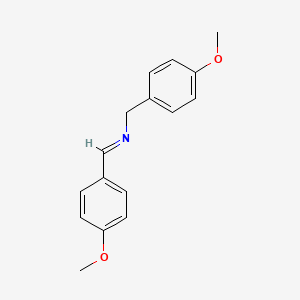

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULGBGGDBXPNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342113 | |

| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-60-7 | |

| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylideneanilines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Imine Bond

Substituted benzylideneanilines, a prominent class of compounds known as Schiff bases, represent more than a simple condensation product of an aldehyde and an amine. The central carbon-nitrogen double bond, or azomethine group (–CH=N–), is a pharmacophore of immense versatility and a cornerstone in the architecture of molecules with significant biological and material applications.[1] These compounds are not merely synthetic intermediates; they are potent ligands in coordination chemistry, forming stable complexes with various metal ions, and serve as scaffolds for developing agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Their utility extends to industrial applications, including dyes, catalysts, and polymers.[4][5]

This guide moves beyond a mere recitation of synthetic procedures. It is designed to provide a deep, mechanistic understanding of why certain methods are chosen, how substituents dictate reaction outcomes, and how modern green chemistry principles are reshaping the synthesis of these vital compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative and verifiable science.

The Core Condensation: Mechanistic Underpinnings

The synthesis of a benzylideneaniline is fundamentally a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[6] Understanding the mechanism is critical to optimizing reaction conditions.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair on the nitrogen, results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product.

The rate-determining step and overall reaction efficiency are highly dependent on pH. A pH around 5 is often optimal; at very low pH, the amine nucleophile becomes protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6]

Caption: Acid-catalyzed mechanism for Schiff base (imine) formation.

Synthetic Methodologies: From Classical to Green

The choice of synthetic strategy depends on factors such as the reactivity of the substrates, desired yield, purity requirements, and environmental considerations.

Conventional Solution-Phase Synthesis

This classical approach typically involves refluxing equimolar amounts of the substituted benzaldehyde and aniline in a suitable solvent, such as ethanol or methanol.[7] The addition of a catalytic amount of a protic acid, like glacial acetic acid, is common to accelerate the reaction.[8]

-

Causality: Ethanol is a polar protic solvent that effectively dissolves the reactants while being relatively benign. Refluxing provides the necessary activation energy to overcome the reaction barrier, particularly for the dehydration step. Acetic acid serves as the proton source to catalyze the reaction as described in the mechanism above.[8] The simplicity and scalability of this method are its primary advantages. However, drawbacks include long reaction times (often several hours), the use of volatile organic solvents, and potentially moderate yields.[7]

Microwave-Assisted Synthesis (MAOS)

A significant advancement in efficiency is the use of microwave irradiation.[4][9] This method dramatically reduces reaction times from hours to minutes and often improves yields.[10] Reactions can be performed with or without a solvent.

-

Causality: Microwaves provide rapid and uniform heating through direct interaction with polar molecules in the reaction mixture. This efficient energy transfer accelerates the reaction rate far beyond what is achievable with conventional heating.[4] In solvent-free MAOS, the reactants absorb the microwave energy directly, leading to a highly efficient, environmentally friendly process. For example, substituted benzylidene-4-chlorobenzenamines have been synthesized in over 85% yield under solvent-free, microwave-assisted conditions.[11]

Solvent-Free and Solid-State Synthesis

Driven by the principles of green chemistry, solvent-free synthesis has gained significant traction.[12][13][14] This can be achieved by simply grinding the reactants together at room temperature or with gentle heating.[15]

-

Causality: Eliminating the solvent reduces waste, cost, and environmental impact.[16] In the solid state, the close proximity of reactant molecules in the crystal lattice can facilitate the reaction. This method is operationally simple and often leads to high-purity products with minimal workup. High yields have been reported for the synthesis of chiral substituted N-benzylideneanilines under solvent-free conditions.[12][13]

Novel Catalytic Systems

The exploration of heterogeneous and eco-friendly catalysts offers enhanced reactivity and easier workup.

-

Solid Acid Catalysts: Reagents like Amberlyst® 15, an acidic ion-exchange resin, provide an effective and recyclable heterogeneous catalyst for imine synthesis under solventless conditions.[17]

-

Natural Catalysts: Bio-derived catalysts, such as Kinnow peel powder, have been successfully used.[1][15] These catalysts are inexpensive, biodegradable, and environmentally benign. A reported method using Kinnow peel powder achieved an 85% yield of N-Benzylideneaniline in just 3 minutes at room temperature.[1]

-

Other Catalysts: A range of catalysts including magnesium perchlorate, erbium(III) triflate, and P₂O₅/Al₂O₃ have been shown to be effective under various conditions.[2]

The Influence of Substituents

The electronic nature of substituents on both the aniline and benzaldehyde rings profoundly impacts the reaction kinetics and product stability.

-

On the Benzaldehyde Ring:

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. This generally accelerates the initial addition step.

-

Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -N(CH₃)₂): These groups decrease the electrophilicity of the carbonyl carbon, slowing down the initial attack.

-

-

On the Aniline Ring:

-

Electron-Donating Groups (EDGs): These groups increase the nucleophilicity of the amine nitrogen, thereby accelerating the rate of nucleophilic attack on the carbonyl carbon.

-

Electron-Withdrawing Groups (EWGs): These groups decrease the nucleophilicity of the amine, slowing the reaction rate.

-

-

Steric Effects: Bulky ortho-substituents on either ring can sterically hinder the approach of the nucleophile or prevent the planar conformation required for the final imine product, leading to lower yields.[18] Studies have shown that para-substituted reactants often give better yields compared to their ortho- or meta-substituted counterparts due to reduced steric hindrance.[18]

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Time | Yield | Advantages | Disadvantages |

| Conventional Reflux | Acetic Acid (catalytic) | Ethanol, Reflux (80°C) | 4-6 hours | 70-85% | Simple, scalable | Long reaction time, solvent use |

| Microwave-Assisted | None (solvent-free) | Microwave (2450 MHz) | 3-8 minutes | >85% | Extremely fast, high yield, green[4][11] | Requires specific equipment |

| Solvent-Free Grinding | None / Natural Acid | Room Temp. / Grinding | 3-10 minutes | 85-99% | Green, simple, high purity[1][15] | May not be suitable for all substrates |

| Heterogeneous Catalyst | Amberlyst® 15 | Room Temp. / Neat | 15-60 min | >90% | Recyclable catalyst, clean reaction[17] | Catalyst cost/preparation |

Experimental Protocols & Validation

Adherence to rigorous experimental and validation protocols is essential for ensuring the synthesis of the correct, high-purity compound.

Protocol 1: Classical Acid-Catalyzed Synthesis of N-Benzylideneaniline

This protocol is adapted from standard laboratory procedures.[7][8]

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.0 mmol, 0.51 mL) and aniline (5.0 mmol, 0.46 mL) in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The product, N-benzylideneaniline, will crystallize out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol to remove unreacted starting materials.

-

Validation: Dry the yellowish, needle-like crystals.[19] Determine the yield and characterize the product by measuring its melting point (expected: 51-54 °C) and acquiring FT-IR and NMR spectra.[19]

Protocol 2: Green, Microwave-Assisted Solvent-Free Synthesis

This protocol is based on efficient, modern synthetic methods.[4]

-

Reactant Setup: In a 10 mL microwave reaction vial, add the substituted benzaldehyde (1.0 mmol) and the substituted aniline (1.0 mmol).

-

Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) for 3-8 minutes. Monitor the reaction completion by TLC.[4]

-

Isolation & Purification: After cooling, the product often solidifies and is of high purity. If necessary, recrystallize the crude product from a minimal amount of ethanol.

-

Validation: Dry the product and determine the yield. Confirm the structure and purity using melting point, FT-IR, and NMR spectroscopy.

Caption: General workflow for the synthesis and validation of benzylideneanilines.

Key Characterization Markers

A self-validating protocol relies on unambiguous characterization of the final product.

-

FT-IR Spectroscopy: The most crucial diagnostic peak is the disappearance of the C=O stretch (from the aldehyde, ~1700 cm⁻¹) and the N-H stretch (from the aniline, ~3300-3400 cm⁻¹), and the appearance of a strong C=N imine stretching vibration, typically in the range of 1625-1690 cm⁻¹.[7][19]

-

¹H NMR Spectroscopy: Look for a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, usually between 8.0-10.0 ppm.[7]

-

¹³C NMR Spectroscopy: The carbon of the azomethine group typically appears in the range of 160-190 ppm.[7]

-

Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.[19]

Conclusion and Future Outlook

The synthesis of substituted benzylideneanilines has evolved from lengthy, solvent-heavy procedures to rapid, efficient, and environmentally conscious methods. Microwave-assisted and solvent-free approaches now offer superior alternatives for laboratory-scale synthesis, providing high yields and purity with minimal environmental impact. The future of this field will likely focus on the development of even more sustainable and recyclable catalysts, the expansion of flow chemistry applications for large-scale production, and the continued exploration of novel Schiff base derivatives for advanced applications in medicine and materials science.[20] The principles and protocols outlined in this guide provide a robust foundation for researchers to confidently and efficiently synthesize these valuable compounds.

References

-

Gwarzo, A. A., & Uba, S. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Available at: [Link]

-

Karki, S., & N, S. (2010). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-717. Available at: [Link]

-

Jiang, L., & Yuan, M. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 936-943. Available at: [Link]

-

Gabon, J., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1577. Available at: [Link]

-

Sharma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12, 9636. Available at: [Link]

-

Ramírez-Marquez, U., et al. (2023). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega. Available at: [Link]

-

Sharma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. Available at: [Link]

-

Wikipedia contributors. (n.d.). Schiff base. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Azzam, M. A., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13840. Available at: [Link]

-

Gwarzo, A. A., & Uba, S. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ACS Omega. Available at: [Link]

-

Ramírez-Marquez, U., et al. (2023). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. PubMed. Available at: [Link]

-

Yakan, H., et al. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. CABI Digital Library. Available at: [Link]

-

MacNair, A. J., et al. (2022). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry, 20(2), 205-224. Available at: [Link]

-

LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

-

Gwarzo, A. A., et al. (2019). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journals. Available at: [Link]

-

Kidwai, M., & Mohan, R. (2017). Green chemistry of evergreen imines in the synthesis of nitrogen-containing heterocycles. ResearchGate. Available at: [Link]

-

Das, S., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 13(31), 21517-21545. Available at: [Link]

-

Roy, V. M., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4581-4587. Available at: [Link]

-

Yakan, H., et al. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Semantic Scholar. Available at: [Link]

-

V, S., & S, N. (2021). Synthesis of Schiff bases catalysed by natural products. ResearchGate. Available at: [Link]

-

Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9, 143-154. Available at: [Link]

-

Daks, A. M., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Tetrahedron Letters, 59(38), 3468-3471. Available at: [Link]

-

Ullah, F., et al. (2020). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 20(9), 16796-16809. Available at: [Link]

-

CogniFit. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solvent-Free Synthesis of Chiral Substituted N‑Benzylideneanilines Imines: X‑ray Structure, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. peerj.com [peerj.com]

- 18. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Properties of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the fundamental molecular characteristics of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a significant chemical entity in various research and development applications. This document will elucidate its molecular formula and molecular weight, offering a foundational understanding for professionals in the fields of chemistry and drug discovery.

Introduction

This compound, also known by its CAS Registry Number 3261-60-7, is a Schiff base derived from the condensation of 4-methoxybenzylamine and p-anisaldehyde.[1] Schiff bases, characterized by the carbon-nitrogen double bond of the imine functional group, are versatile compounds with a wide array of applications, including in catalysis, material science, and as intermediates in the synthesis of bioactive molecules. A precise understanding of its molecular formula and weight is paramount for accurate stoichiometric calculations in synthetic protocols, characterization, and in the interpretation of analytical data.

Core Molecular Identifiers

A comprehensive understanding of a molecule begins with its fundamental identifiers. For this compound, these are its molecular formula and molecular weight.

Molecular Formula: C₁₆H₁₇NO₂

The molecular formula of this compound has been determined to be C₁₆H₁₇NO₂ .[1] This formula indicates that a single molecule of this compound is composed of:

-

16 Carbon (C) atoms

-

17 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

This composition is a direct result of its synthesis from two methoxy-substituted aromatic precursors.

Molecular Weight: 255.31 g/mol

The molecular weight of this compound is 255.31 g/mol .[1] This value is a critical parameter for experimental work, enabling the conversion between mass and moles, which is fundamental for reaction stoichiometry and solution preparation.

Determination of Molecular Properties: A Validated Workflow

The determination of the molecular formula and weight of a compound like this compound follows a rigorous and self-validating scientific workflow. This process ensures the accuracy and reliability of the reported values.

Caption: Workflow for the determination and validation of molecular formula and weight.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a straightforward condensation reaction.[1]

Protocol:

-

To a cooled solution (0 °C) of 4-methoxybenzylamine (1.0 equivalent), add p-anisaldehyde (1.0 to 1.05 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to ambient temperature and continue stirring for a period of 2 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the crude product can be concentrated under reduced pressure to remove any volatile impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Cooling the initial reaction mixture helps to control the exothermic nature of the imine formation, preventing the formation of side products.

-

Using a slight excess of the aldehyde can help to drive the reaction to completion, ensuring full conversion of the amine.

-

Concentration under reduced pressure is a gentle method for removing the solvent without decomposing the product.

Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | Benchchem[1] |

| Molecular Weight | 255.31 g/mol | Benchchem[1] |

| CAS Number | 3261-60-7 | Benchchem[1] |

Conclusion

The molecular formula (C₁₆H₁₇NO₂) and molecular weight (255.31 g/mol ) of this compound are fundamental parameters that underpin its use in scientific research and development. This guide has provided these core details, contextualized their importance, and outlined the scientific methodology for their determination, ensuring a high level of technical accuracy and trustworthiness for the intended audience of researchers, scientists, and drug development professionals.

References

Sources

Methodological & Application

Synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine: A Detailed Protocol for Researchers

Introduction

This document provides a comprehensive, step-by-step guide for the synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a Schiff base with potential applications in medicinal chemistry and materials science. Imine synthesis is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying scientific rationale for each step to ensure reproducibility and success.

The synthesis described herein is a condensation reaction between p-anisaldehyde and 4-methoxybenzylamine. This reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).

Reaction Principle: The Chemistry of Imine Formation

The formation of this compound is a classic example of a reductive amination, in its imine formation stage.[2][3][4] The reaction mechanism can be broken down into two key stages:

-

Nucleophilic Addition: The nitrogen atom of 4-methoxybenzylamine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of p-anisaldehyde. This results in the formation of a tetrahedral intermediate called a hemiaminal.[4]

-

Dehydration: The hemiaminal intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine product. This step is often catalyzed by mild acid or can proceed upon heating.

This reversible reaction is typically driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent. However, for this specific synthesis, the reaction can often be driven to high conversion by controlling the reaction conditions.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| p-Anisaldehyde | ≥98% | Sigma-Aldrich |

| 4-Methoxybenzylamine | ≥98% | Alfa Aesar |

| Round-bottom flask | 100 mL | VWR |

| Magnetic stirrer and stir bar | - | Fisher Scientific |

| Ice bath | - | - |

| Rotary evaporator | - | Heidolph |

| High vacuum pump | - | Edwards |

Safety Precautions

-

p-Anisaldehyde: May cause skin irritation. Handle in a well-ventilated fume hood.

-

4-Methoxybenzylamine: Corrosive. Causes severe skin burns and eye damage.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle exclusively in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[5][6][7]

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine.[8]

Step 1: Reaction Setup

-

Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer.

-

Ensure the flask is clean and dry to prevent any side reactions.

Step 2: Addition of Reactants

-

To the round-bottom flask, add 4-methoxybenzylamine (40 g, 290 mmol).[8]

-

Cool the flask to 0°C using an ice bath. This is a critical step to control the initial exothermic reaction upon the addition of the aldehyde.

-

Slowly add p-anisaldehyde (39.7 g, 292 mmol) dropwise to the cooled and stirring amine.[8] The slow addition helps to maintain the temperature and prevent the formation of byproducts.

Step 3: Reaction Progression

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

-

Continue stirring the reaction mixture for two hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Step 4: Work-up and Isolation

-

After two hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove any volatile impurities.[8]

-

For complete removal of any residual solvent or water, further dry the product under a high vacuum overnight.[8]

-

The final product, this compound, should be obtained as a white, waxy solid.[8] The expected yield is approximately 97 g.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N imine stretch (typically around 1650-1690 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the compound.

Visualizing the Process

Reaction Mechanism

Caption: The reaction mechanism for the formation of the imine.

Experimental Workflow

Caption: A step-by-step overview of the synthesis workflow.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure reagents are pure and dry. |

| Product loss during work-up | Ensure efficient extraction and minimize transfers. | |

| Oily Product | Presence of residual solvent or water | Ensure thorough drying under high vacuum. |

| Impurities | Purify the product by recrystallization or column chromatography if necessary. | |

| Dark Color | Impurities in starting materials or side reactions | Use purified starting materials. Ensure the reaction temperature is controlled during the addition of the aldehyde. |

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently reproduce this synthesis for their research and development needs. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its subsequent applications.

References

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Preparation method of p-anisaldehyde. (n.d.). Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Reductive Amination: Preparation of an Imine. (2022). YouTube. Retrieved January 24, 2026, from [Link]

-

Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

p-Anisidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Synthesis of p-anisaldehyde. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. Synthesis routes of this compound [benchchem.com]

Troubleshooting & Optimization

Common side products in the synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of this compound. We will explore the reaction's core principles, troubleshoot common experimental pitfalls, and provide validated protocols to ensure high-yield, high-purity outcomes. Our focus is on the practical identification and mitigation of common side products that can complicate this otherwise straightforward Schiff base condensation.

The Core Reaction: Mechanism and Best Practices

The synthesis of this compound is a classic example of Schiff base (or imine) formation. It proceeds via the nucleophilic addition of 4-methoxybenzylamine to the carbonyl carbon of p-anisaldehyde, forming a transient hemiaminal (or carbinolamine) intermediate. Subsequent dehydration, which is the rate-determining step, yields the target imine and a molecule of water.[1]

The equilibrium nature of this reaction is its most critical aspect. The presence of water can drive the reaction backward via hydrolysis, reducing the overall yield.[1] Therefore, effective removal of water is paramount for driving the reaction to completion.

Sources

Technical Support Center: Navigating the Complex NMR Spectra of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Welcome to the technical support center for the interpretation of complex NMR spectra, focusing on the imine N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this and structurally similar compounds. Here, we dissect the nuances of its ¹H and ¹³C NMR spectra, offering troubleshooting advice and answers to frequently asked questions to empower your experimental work with confidence and precision.

Understanding the Molecule: A Structural Overview

This compound is a Schiff base formed from the condensation of 4-methoxybenzaldehyde and 4-methoxyaniline. Its structure features a central imine (C=N) linkage flanked by two para-substituted aromatic rings. This symmetry, while seemingly simple, gives rise to a nuanced NMR spectrum that requires careful analysis. The presence of two distinct methoxy groups and two similar, yet chemically non-equivalent, aromatic systems is the primary source of potential spectral complexity.

Core Spectral Interpretation: ¹H and ¹³C NMR Data

A comprehensive understanding of the NMR spectrum is foundational to confirming the structure and purity of your synthesized compound. Below is a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, acquired in deuterated chloroform (CDCl₃).

Proton (¹H) NMR Spectrum

The ¹H NMR spectrum is characterized by distinct signals for the imine proton, the two methoxy groups, and the aromatic protons on the two phenyl rings.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Imine CH | 8.41 | Singlet (s) | - | 1H |

| Aromatic H (Ring A, ortho to C=N) | 7.83 | Doublet (d) | 8.8 | 2H |

| Aromatic H (Ring B, ortho to N) | 7.21 | Doublet (d) | 8.9 | 2H |

| Aromatic H (Ring A, meta to C=N) | 6.98 | Doublet (d) | 8.8 | 2H |

| Aromatic H (Ring B, meta to N) | 6.92 | Doublet (d) | 9.0 | 2H |

| Methoxy (-OCH₃, Ring A) | 3.87 | Singlet (s) | - | 3H |

| Methoxy (-OCH₃, Ring B) | 3.83 | Singlet (s) | - | 3H |

Causality Behind the Assignments:

-

Imine Proton: The singlet at 8.41 ppm is highly deshielded due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. Its singlet nature confirms the absence of adjacent protons.

-

Aromatic Protons: The protons on each aromatic ring appear as distinct doublets, a classic AA'BB' system for para-substituted rings. The protons ortho to the electron-withdrawing imine group (Ring A) are shifted further downfield (7.83 ppm) compared to the protons ortho to the electron-donating nitrogen atom (Ring B) at 7.21 ppm. The protons meta to these groups are found at 6.98 ppm and 6.92 ppm, respectively.

-

Methoxy Protons: The two methoxy groups, though in similar electronic environments, are chemically non-equivalent and appear as two distinct singlets at 3.87 ppm and 3.83 ppm. The slight difference in their chemical shifts arises from the different electronic nature of the part of the molecule they are attached to (the aldehyde-derived versus the amine-derived portion).

Carbon-¹³ (¹³C) NMR Spectrum

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm |

| Imine C=N | 162.1 |

| Aromatic C-O (Ring A) | 158.1 |

| Aromatic C-O (Ring B) | 158.0 |

| Aromatic C-N (Ring B) | 145.4 |

| Aromatic CH (Ring A, ortho to C=N) | 130.3 |

| Aromatic C-C=N (Ring A) | 129.6 |

| Aromatic CH (Ring B, ortho to N) | 122.2 |

| Aromatic CH (Ring A, meta to C=N) | 114.5 |

| Aromatic CH (Ring B, meta to N) | 114.3 |

| Methoxy -OCH₃ (Ring A) | 55.64 |

| Methoxy -OCH₃ (Ring B) | 55.56 |

Causality Behind the Assignments:

-

Imine Carbon: The carbon of the C=N double bond is significantly deshielded and appears at 162.1 ppm.

-

Aromatic Carbons: The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are found downfield. The quaternary carbons and the protonated aromatic carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methoxy Carbons: The two methoxy carbons resonate at very similar chemical shifts (55.64 and 55.56 ppm), consistent with their structural similarity.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the acquisition and interpretation of the NMR spectra for this compound.

Q1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?

A1: Peak overlap in the aromatic region is a common challenge. Here are a few troubleshooting steps:

-

Change the Solvent: A simple and effective method is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce Aromatic Solvent-Induced Shifts (ASIS), which can alter the chemical shifts of your protons and resolve the overlap.[1]

-

Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

-

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations, which can be useful for assigning protons on the two different aromatic rings.

Q2: I see more than one set of signals for the imine proton and methoxy groups. What does this indicate?

A2: The presence of multiple sets of signals for the same functional group could be due to the presence of E/Z isomers around the C=N double bond.[2] While the E-isomer is generally more stable and often the exclusive product for aldimines, the Z-isomer can sometimes be present in detectable amounts, especially under certain reaction or purification conditions.[3] To confirm this, consider running the NMR at a higher temperature. If the multiple signals coalesce into a single set of sharp peaks, it indicates that you are observing a dynamic equilibrium between isomers.

Q3: My sample purity looks good by TLC, but the NMR spectrum is broad and poorly resolved. What are the possible causes?

A3: Broad peaks in an NMR spectrum can arise from several factors:

-

Poor Shimming: The magnetic field homogeneity needs to be optimized before each experiment. Re-shimming the spectrometer can significantly improve peak shape.

-

Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.

-

Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

-

Presence of Solids: Undissolved material in the NMR tube will degrade the resolution. Ensure your sample is fully dissolved and filter it if necessary.

Q4: How can I definitively assign the two methoxy signals and the two sets of aromatic protons to their respective rings?

A4: A 2D NOESY experiment is the most powerful tool for this. You should observe a through-space correlation (a cross-peak) between the imine proton (at ~8.41 ppm) and the aromatic protons on the same ring (Ring A, at 7.83 ppm). Similarly, NOE correlations should be visible between the protons of one methoxy group and the aromatic protons on the same ring. This will allow for an unambiguous assignment of all signals.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this imine is the condensation of 4-methoxybenzaldehyde with 4-methoxyaniline.

Materials:

-

4-Methoxybenzaldehyde

-

4-Methoxyaniline

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde and 10 mmol of 4-methoxyaniline in 10 mL of dichloromethane.

-

To this solution, add 15 mmol of anhydrous sodium sulfate.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the sodium sulfate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.[4]

Visualization of Molecular Structure and Proton Connectivity

To aid in the conceptualization of the spectral data, the following diagrams illustrate the molecular structure and the key proton relationships.

Caption: Molecular structure of this compound.

Caption: Key ¹H NMR correlations and coupling in the molecule.

References

- Al-Showiman S. S, Baosman A. A. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry.

- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchG

- 1H NMR, Diffused Reflectance, Thermal Studies, ESR and Anti Microbial Activities of Schiff Base Derived from 5-Nitro Salicylaldehyde and p-Anisidine - ResearchG

- Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Arom

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI.

- p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2.

- Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters - Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.

- 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald - An-Najah Staff.

- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed.

- The 1 H-NMR spectra of some synthesized imine compounds - ResearchG

- (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)

- Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes - CABI Digital Library.

- N-Benzylideneaniline(538-51-2) 1H NMR spectrum - ChemicalBook.

- Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols - Beilstein Journals.

- Interpreting Arom

- 4 - Supporting Inform

- 15.

- Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.

- synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine - Rasayan Journal of Chemistry.

- Copies of 1H, 13C, 19F NMR spectra.

- identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf - TSI Journals.

- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts.

- Supporting Inform

- 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.

- N-(4-Methoxybenzylidene)aniline 97 836-41-9 - Sigma-Aldrich.

Sources

Validation & Comparative

Comparison of different synthetic routes for N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

In the landscape of synthetic organic chemistry, the formation of the imine or Schiff base linkage is a cornerstone transformation, pivotal in the construction of a vast array of biologically active molecules and versatile chemical intermediates. The target of our present discourse, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, is a representative example of a Schiff base derived from readily available aromatic precursors. Its synthesis, while seemingly straightforward, can be approached through several distinct methodologies, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of the primary synthetic routes to this imine, offering field-proven insights and experimental data to inform the choices of researchers, scientists, and professionals in drug development.

Introduction to this compound and its Synthetic Significance

This compound is a Schiff base formed from the condensation of two commercially significant building blocks: 4-methoxybenzaldehyde (p-anisaldehyde) and 4-methoxybenzylamine. The resulting imine contains the characteristic azomethine (-C=N-) functional group, which is a versatile synthon for the synthesis of various nitrogen-containing heterocycles and a key structural motif in many compounds exhibiting a wide range of biological activities. A deep understanding of the optimal synthetic pathways to this and similar imines is therefore of considerable practical importance.

This guide will dissect and compare four principal synthetic strategies:

-

Direct Solvent-Free Condensation

-

Conventional Solvent-Based Synthesis

-

Microwave-Assisted Synthesis

-

Mechanochemical (Grindstone) Synthesis

Furthermore, we will briefly touch upon Reductive Amination as an extension of imine synthesis for the one-pot preparation of the corresponding secondary amine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between yield, reaction time, cost, and environmental impact. The following table provides a summary of the key performance indicators for the different methods discussed.

| Synthetic Route | Typical Yield | Reaction Time | Key Advantages | Potential Drawbacks |

| Direct Solvent-Free Condensation | >95%[1] | 2 hours[1] | High yield, no solvent required, simple procedure. | Potential for localized overheating if not controlled. |

| Conventional Solvent-Based Synthesis | 80-90%[2] | 2-4 hours | Well-established, good for scalability, controlled heating. | Requires solvent, longer reaction times, energy intensive. |

| Microwave-Assisted Synthesis | High (often >90%)[3][4] | 5-15 minutes[5] | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave reactor. |

| Mechanochemical Synthesis | High (often >90%) | 10-30 minutes | Solvent-free, energy-efficient, rapid. | May not be suitable for all substrates, scalability can be a concern. |

In-Depth Analysis of Synthetic Methodologies

Direct Solvent-Free Condensation

This method represents a highly efficient and green approach to the synthesis of this compound. The reaction proceeds by the direct mixing of the aldehyde and amine, often with gentle heating or at ambient temperature.

Causality of Experimental Choices: The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification. The reaction is driven to completion by the removal of the water byproduct, which is facilitated by the reaction conditions. This method is particularly effective for reactive aldehydes and amines.

Caption: Workflow for Direct Solvent-Free Condensation.

Conventional Solvent-Based Synthesis

This is the classical and most widely documented method for Schiff base formation. It typically involves refluxing the aldehyde and amine in a suitable solvent, such as ethanol or methanol.

Causality of Experimental Choices: The solvent serves to dissolve the reactants and facilitate their interaction, while refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The use of a Dean-Stark trap can be employed to remove the water byproduct and drive the equilibrium towards the product. Acid catalysis (e.g., a few drops of acetic acid) is often used to accelerate the reaction.[6]

Caption: Simplified Mechanism of Imine Formation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[3][4] For the synthesis of Schiff bases, microwave irradiation can lead to a dramatic reduction in reaction times and often an improvement in yields compared to conventional heating.[5]

Causality of Experimental Choices: Microwave energy directly heats the polar reactants and any polar solvent present, leading to rapid and uniform heating throughout the reaction mixture. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to faster reaction rates. Solvent-free microwave synthesis is also a highly attractive green chemistry approach.

Mechanochemical (Grindstone) Synthesis

This environmentally benign method involves the grinding of solid reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid acid or base. The mechanical energy from grinding initiates the chemical reaction.

Causality of Experimental Choices: The close contact and high pressure generated during grinding can facilitate the reaction between the solid reactants without the need for a solvent. This method is highly atom-economical and minimizes waste. The formation of a eutectic melt or a localized molten phase at the point of contact between particles is thought to facilitate the reaction.

Experimental Protocols

Protocol 1: Direct Solvent-Free Condensation

Materials:

-

4-Methoxybenzylamine (4.0 g, 29.0 mmol)

-

p-Anisaldehyde (3.97 g, 29.2 mmol)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Cool 4-methoxybenzylamine to 0 °C in a round-bottom flask using an ice bath.[1]

-

Add p-anisaldehyde dropwise to the cooled amine with stirring.[1]

-

Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.[1]

-

Concentrate the resulting mixture under reduced pressure to remove any volatile impurities and the water byproduct.[1]

-

Further dry the product under high vacuum to yield this compound as a white, waxy solid.[1]

Expected Yield: ~97%

Protocol 2: Conventional Synthesis in Ethanol

Materials:

-

4-Methoxybenzylamine (4.0 g, 29.0 mmol)

-

p-Anisaldehyde (3.97 g, 29.2 mmol)

-

Ethanol (50 mL)

-

Glacial acetic acid (2-3 drops)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 4-methoxybenzylamine and p-anisaldehyde in ethanol in a round-bottom flask.[2]

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may crystallize upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 80-90%

Protocol 3: Microwave-Assisted Synthesis (Proposed)

Materials:

-

4-Methoxybenzylamine (1.37 g, 10.0 mmol)

-

p-Anisaldehyde (1.36 g, 10.0 mmol)

-

Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

-

Place equimolar amounts of 4-methoxybenzylamine and p-anisaldehyde in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-10 minutes.

-

After cooling, the product can be purified by recrystallization from ethanol if necessary.

Expected Yield: >90%

Reductive Amination: A Pathway to the Corresponding Secondary Amine

The in situ formation of the imine followed by its reduction in a one-pot reaction is a powerful method for the synthesis of secondary amines.[7][8] This process, known as reductive amination, avoids the isolation of the intermediate imine.

Caption: One-Pot Reductive Amination Workflow.

Causality of Experimental Choices: This one-pot procedure is highly efficient as it combines two reaction steps without the need for intermediate purification. A mild reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is often chosen because it selectively reduces the imine in the presence of the starting aldehyde.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through a variety of methods, each with its own merits. For high efficiency and adherence to green chemistry principles, direct solvent-free condensation and microwave-assisted synthesis are particularly attractive options. Conventional solvent-based methods, while less environmentally friendly, remain a robust and scalable option. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems for imine synthesis and its application in the construction of complex molecular architectures.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343.

- Dayma, V., Sharma, P., Salvi, P., Rathore, M. K., & Baroliya, P. K. (2018). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities. International Journal of Research in Advent Technology, 6(8), 1826-1830.

- Garella, D., Borretto, E., Di Stilo, A., Martina, K., Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343.

- Han, L., Xing, P., & B. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

- LibreTexts. (2020).

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.

-

PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Retrieved from [Link]

-

ResearchGate. (2023). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

-

ResearchGate. (2025). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

- Singh, N., & Kumar, A. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

-

UNL Digital Commons. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. Retrieved from [Link]

- Wentzel, B. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube.

- Yadav, A., Mohite, S., & Magdum, C. (2020). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 18(2), 123.

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

A Comparative Guide to Imines in Suzuki Coupling: Spotlight on N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The versatility of this palladium-catalyzed reaction is profoundly influenced by the choice of ligands, which can dictate catalyst stability, reactivity, and substrate scope. Among the diverse array of ligands, imines, or Schiff bases, have carved out a significant niche.[2][3] This guide provides an in-depth comparison of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine with other imines in the context of Suzuki coupling reactions, supported by experimental data and mechanistic insights.

The Role of Imines in Suzuki Coupling: More Than Just Spectators

Imines can participate in Suzuki coupling reactions in two primary capacities: as ligands for the palladium catalyst or as integral parts of the coupling substrates. When utilized as ligands, the nitrogen atom of the imine coordinates to the palladium center, influencing its electronic properties and steric environment. This modulation of the catalyst's character can enhance its activity and stability.[2][3]

Alternatively, imine functionalities can be present on the aryl halide or boronic acid coupling partners. In such cases, the imine group can act as a directing group, influencing the regioselectivity of C-H activation, or simply as a functional handle that is carried through the reaction to be utilized in subsequent synthetic steps. The stability of the imine bond under the basic conditions of the Suzuki coupling is a critical consideration in these applications.[4]

Featured Imine: this compound

This compound is a symmetrical imine derived from two readily available building blocks: 4-methoxybenzaldehyde and 4-methoxybenzylamine. Its structure features two electron-donating methoxy groups on the aromatic rings, which can influence its electronic properties and coordinating ability.

Synthesis of this compound

The synthesis of this imine is a straightforward condensation reaction.

Protocol 1: Synthesis of this compound

-

Reactants: 4-methoxybenzylamine and p-anisaldehyde.

-

Procedure:

-

Cool 4-methoxybenzylamine (1.0 equivalent) to 0 °C.

-

Add p-anisaldehyde (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to warm to ambient temperature and stir for two hours.

-

Concentrate the mixture under reduced pressure.

-

Further dry under high vacuum to yield the product.

-

This procedure typically results in a high yield of the desired imine.

Performance in Suzuki Coupling: A Comparative Analysis

While direct, head-to-head comparative studies of a wide range of imines in Suzuki coupling are not extensively documented under a single set of conditions, we can draw meaningful comparisons based on available literature and mechanistic principles. The performance of an imine in a Suzuki coupling reaction is largely governed by the electronic and steric effects of the substituents on both the nitrogen and the carbon of the C=N bond.

Electronic Effects

The electronic nature of the substituents on the imine can significantly impact the electron density at the nitrogen atom, which in turn affects its coordination to the palladium catalyst.

-

Electron-Donating Groups (EDGs): The two methoxy groups in this compound are electron-donating. This increases the electron density on the nitrogen atom, enhancing its ability to coordinate to the palladium center. This can lead to a more stable and active catalyst.

-

Electron-Withdrawing Groups (EWGs): In contrast, imines bearing electron-withdrawing groups, such as a nitro group in N-(4-nitrobenzylidene)-4-methoxyaniline, have reduced electron density on the nitrogen.[5] This can weaken the Pd-N bond, potentially leading to lower catalytic activity or instability.

Steric Effects

The steric bulk of the groups surrounding the imine nitrogen can influence the accessibility of the palladium center and the overall stability of the resulting complex.

-

N-Aryl vs. N-Alkyl Imines: N-aryl imines, such as those derived from aniline, offer a different steric profile compared to N-alkyl imines, like those from benzylamine. The planar nature of the aryl group can influence the geometry of the palladium complex.

-

Ortho-Substituents: Steric hindrance from bulky ortho-substituents on an N-aryl group can disfavor the formation of a catalytically active species.

Comparative Data

To illustrate these principles, let's consider the Suzuki coupling of a halo-imine, a substrate analogous to our featured imine, to form a biphenyl methanimine. This demonstrates the stability and utility of the imine functionality within a Suzuki coupling substrate.

Table 1: Suzuki Coupling of Halo-Imines to Synthesize Biphenyl Methanimines [4]

| Entry | Halo-Imine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 12 | 86 |

| 2 | (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 6 | 87 |

This data highlights that the imine group is stable under the Suzuki coupling conditions and that the reaction proceeds in high yield.[4] The faster reaction time with the iodo-substituted imine is consistent with the known reactivity trend of aryl halides in Suzuki couplings (I > Br > Cl).[4]

Now, let's compare the performance of an imine palladacycle catalyst with a standard palladium source, Pd(OAc)₂.

Table 2: Catalyst Comparison in the Suzuki-Miyaura Coupling of 4-Chloroacetophenone and Phenylboronic Acid [2]

| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Imine Palladacycle (from N-(benzylidene)aniline) | 2 | 24 | 100 | 98 |

| 2 | Pd(OAc)₂ | 4 | 24 | 100 | 64 |

| 3 | Pd(OAc)₂ + N-(benzylidene)aniline ligand | 4 | 24 | 100 | 80 |

The imine palladacycle demonstrates significantly higher catalytic activity, providing a much higher yield with a lower catalyst loading compared to palladium acetate alone.[2] The addition of the free imine ligand to the Pd(OAc)₂ reaction improves the yield, suggesting that the imine plays a crucial role in stabilizing the active catalytic species and preventing the formation of inactive palladium black.[2]

Mechanistic Considerations and Experimental Design

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The ligand's role is crucial in each of these steps.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

When designing a Suzuki coupling reaction with an imine ligand or substrate, several factors must be considered:

-

Catalyst Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. The choice can influence the ease of formation of the active Pd(0) species.

-

Ligand-to-Palladium Ratio: Optimizing this ratio is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites.

-

Base: The base is required to activate the boronic acid for transmetalation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can affect the reaction rate and substrate compatibility.

-

Solvent: Toluene, dioxane, and THF are common solvents for Suzuki couplings. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Experimental Protocols

Protocol 2: General Procedure for Suzuki Coupling Using an Imine-Containing Substrate [4]

This protocol is adapted from the synthesis of (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

-

Materials:

-

Halo-imine substrate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask, add the halo-imine substrate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add toluene and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

This compound and related imines are valuable tools in the realm of Suzuki coupling reactions. Their performance is intricately linked to their electronic and steric properties. The electron-donating methoxy groups in the featured imine can enhance catalytic activity by increasing the electron density on the coordinating nitrogen atom. When incorporated into substrates, the imine functionality demonstrates good stability under typical Suzuki conditions, allowing for the synthesis of complex molecular architectures.

The choice of imine, whether as a ligand or as part of a substrate, should be guided by a thorough understanding of these principles to optimize reaction outcomes. While this guide provides a comparative overview, further systematic studies are needed to fully elucidate the relative performance of a broader range of imines in Suzuki coupling reactions.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Gimeno, M. C., & Pérez-Torrente, J. J. (2022). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 27(9), 3146. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Gimeno, M. C., & Pérez-Torrente, J. J. (2022). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 27(9), 3146. Retrieved from [Link]

-

Castillo, J. C., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

A Comparative Analysis of the Biological Activity of Methoxy-Substituted Schiff Bases: A Guide for Researchers

In the dynamic field of medicinal chemistry, Schiff bases hold a prominent position due to their versatile therapeutic potential.[1][2][3] The introduction of various substituents onto the basic Schiff base scaffold allows for the fine-tuning of their biological activities. Among these, the methoxy (-OCH₃) group has garnered significant attention for its ability to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide provides a comprehensive comparative analysis of the biological activity of methoxy-substituted Schiff bases, with a focus on their antimicrobial, antioxidant, and anticancer properties. We will delve into the synthetic strategies, detailed experimental protocols for activity assessment, and a critical analysis of structure-activity relationships (SAR).

The Influence of the Methoxy Group: A Structural Perspective

The position of the methoxy group on the aromatic rings of a Schiff base plays a crucial role in determining its biological efficacy. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which can, in turn, affect the molecule's ability to participate in various biological interactions. The ortho, meta, and para positions of the methoxy group relative to the azomethine (-CH=N-) linkage can lead to distinct steric and electronic environments, resulting in a spectrum of biological responses.

Synthesis of Methoxy-Substituted Schiff Bases: A Generalized Protocol

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[4][5] For methoxy-substituted Schiff bases, a common starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde) or its isomers.[5][6]

Experimental Protocol: Synthesis from Vanillin

This protocol describes a general method for the synthesis of a methoxy-substituted Schiff base derived from vanillin and a substituted aniline.

Materials:

-

Vanillin (or other methoxy-substituted benzaldehyde)

-

Substituted primary amine (e.g., p-toluidine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve an equimolar amount of vanillin (e.g., 1.52 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid.

-

In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., p-toluidine, 1.07 g, 10 mmol) in 15 mL of absolute ethanol.

-

Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

-

Dry the purified crystals in a desiccator and determine the melting point and yield.

Caption: General workflow for the synthesis of methoxy-substituted Schiff bases.

Antimicrobial Activity: A Comparative Look

Schiff bases are well-regarded for their antimicrobial properties.[1][7] The presence and position of the methoxy group can significantly influence this activity.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[8][9][10][11][12]

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cork borer or micropipette tip

-

Test compound solutions (Schiff bases) in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare sterile nutrient agar plates.

-

Inoculate the surface of the agar plates evenly with the test bacterial culture using a sterile swab.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10]

-

Carefully add a defined volume (e.g., 100 µL) of the test Schiff base solution, positive control, and negative control into separate wells.[12]

-